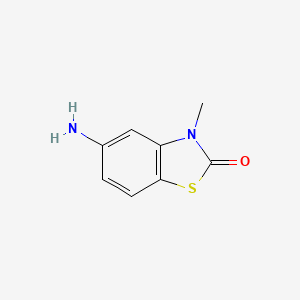

5-Amino-3-methyl-2,3-dihydro-1,3-benzothiazol-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Amino-3-methyl-2,3-dihydro-1,3,4-thiadiazol-2-one is a chemical compound with the CAS Number: 85073-03-6 . It is a powder in physical form and has a molecular weight of 131.16 . The IUPAC name for this compound is 5-amino-3-methyl-1,3,4-thiadiazol-2 (3H)-one .

Synthesis Analysis

While specific synthesis methods for 5-Amino-3-methyl-2,3-dihydro-1,3-benzothiazol-2-one were not found, similar compounds such as 1,2,4-triazoles and 1,3,4-thiadiazoles have been synthesized using hydrazonoyl halides as reagents . These compounds are often synthesized through condensation reactions and as precursors of nitrilimines .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a thiadiazol ring . The InChI code for this compound is 1S/C3H5N3OS/c1-6-3 (7)8-2 (4)5-6/h1H3, (H2,4,5) .Physical And Chemical Properties Analysis

The compound is a powder in physical form . It has a molecular weight of 131.16 and a melting point of 132-133 degrees Celsius .Scientific Research Applications

Modern Approaches to Synthesis and Transformations

Recent trends in the chemistry of benzothiazole derivatives, including 5-Amino-3-methyl-2,3-dihydro-1,3-benzothiazol-2-one, focus on their synthesis and transformations for creating biologically active and industrially demanded compounds. New synthesis methods are categorized into conventional multistep processes and one-pot, atom-economy procedures, which adhere to green chemistry principles. These methods facilitate the development of new drugs and materials due to the easy functionalization of the benzothiazole moiety, making it a versatile building block in organic and organoelement synthesis (Zhilitskaya, Shainyan, & Yarosh, 2021).

Importance in Medicinal Chemistry

Benzothiazole derivatives exhibit a wide array of pharmacological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties. This scaffold is integral to many natural and synthetic bioactive molecules, demonstrating its significance in medicinal chemistry. The versatility and efficacy of benzothiazole derivatives make them vital in the development of new therapeutic agents (Bhat & Belagali, 2020).

Therapeutic Potential and Patent Trends

The therapeutic potential of benzothiazoles has been extensively explored, with many derivatives showing broad-spectrum antimicrobial, analgesic, anti-inflammatory, and antidiabetic activities. The structural simplicity of 2-arylbenzothiazoles, in particular, showcases their potential as antitumor agents, highlighting the increasing importance of the benzothiazole nucleus in drug discovery. Patents filed between 2010 and 2014 reflect ongoing development in chemotherapeutic agents based on benzothiazole derivatives (Kamal, Syed, & Mohammed, 2015).

Advanced Pharmacological Activities

Research into benzothiazole and its derivatives continues to be a rapidly evolving field within medicinal chemistry. Recent patents (2015–2020) showcase a wide range of pharmacological activities attributed to benzothiazole-based molecules, emphasizing their role in metabolic diseases, cancer, inflammation, and more. This underscores the scaffold's pharmacological importance and its potential as a building block for high-therapeutic-activity derivatives, especially in cancer research (Law & Yeong, 2022).

Safety and Hazards

Future Directions

While specific future directions for 5-Amino-3-methyl-2,3-dihydro-1,3-benzothiazol-2-one were not found, there is significant interest in the synthesis of heterocycle-incorporated azo dye derivatives as potential scaffolds in the pharmaceutical sector . The pharmaceutical or drug industries need a simplistic synthesis approach that can afford a wide range of azo dye derivatives . The incorporation of the heterocyclic moiety into the azo dye scaffold has improved the bioactive properties of the target derivatives .

properties

IUPAC Name |

5-amino-3-methyl-1,3-benzothiazol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2OS/c1-10-6-4-5(9)2-3-7(6)12-8(10)11/h2-4H,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHAQCRFESSVDBG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC(=C2)N)SC1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-(2-Methoxyethyl)benzimidazol-2-yl]-N-methylethanamine;dihydrochloride](/img/structure/B2668128.png)

![4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]morpholine](/img/structure/B2668136.png)

![1-[5-acetyl-3-(4-chlorophenyl)-6-(4-nitrophenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]ethanone](/img/structure/B2668137.png)

![N-(3-acetylphenyl)-4'-methyl-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2668138.png)

![(4-(4,7-Dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(5,6,7,8-tetrahydronaphthalen-2-yl)methanone](/img/structure/B2668147.png)

![2-Chloro-1-[4-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B2668148.png)

![2-Chloro-N-[(3-ethoxy-1-hydroxycyclobutyl)methyl]-N-[(2-fluorophenyl)methyl]acetamide](/img/structure/B2668151.png)